DMAT

Vue d'ensemble

Description

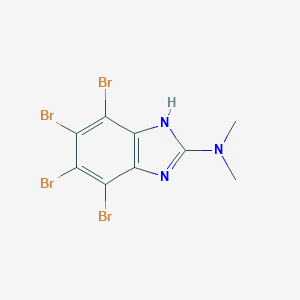

2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole, communément appelé DMAT, est un inhibiteur puissant et sélectif de la caséine kinase 2 (CK2). La CK2 est une protéine kinase sérine/thréonine impliquée dans divers processus cellulaires, notamment la croissance cellulaire, la prolifération et la survie. Le this compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber l'activité de la CK2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole implique la bromination du 2-diméthylaminobenzimidazole. La réaction se déroule généralement comme suit :

Matière de départ : 2-Diméthylaminobenzimidazole.

Bromination : La matière de départ est traitée avec du brome en présence d'un solvant approprié, tel que l'acide acétique ou le chloroforme, pour introduire des atomes de brome aux positions 4, 5, 6 et 7 du cycle benzimidazole.

Méthodes de production industrielle

La production industrielle du 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de mise à l'échelle du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome dans le composé peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactions de couplage : Le composé peut participer à des réactions de couplage pour former des molécules plus complexes.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution nucléophile.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent produire diverses formes oxydées ou réduites du composé .

Applications de la recherche scientifique

Le 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole présente plusieurs applications de recherche scientifique :

Recherche sur le cancer : En raison de sa capacité à inhiber la CK2, le composé est étudié pour son potentiel en tant qu'agent anticancéreux.

Études biologiques : Le composé est utilisé pour étudier le rôle de la CK2 dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'apoptose et la transduction du signal.

Développement de médicaments : Le composé sert de composé de tête pour le développement de nouveaux inhibiteurs de la CK2 avec une puissance et une sélectivité améliorées.

Biologie chimique : Le composé est utilisé comme outil en biologie chimique pour étudier la fonction de la CK2 et son rôle dans les maladies.

Mécanisme d'action

Le 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole exerce ses effets en inhibant l'activité de la CK2. La CK2 est impliquée dans la phosphorylation de divers substrats, notamment des protéines qui régulent la croissance et la survie cellulaires. En inhibant la CK2, le composé perturbe ces événements de phosphorylation, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses . Le composé entre en compétition avec l'ATP pour la liaison au site actif de la CK2, empêchant ainsi la phosphorylation des substrats de la CK2 .

Applications De Recherche Scientifique

Photoredox Catalysis

Overview

DMAT derivatives have been utilized in innovative photoredox-catalyzed reactions, enabling the synthesis of complex organic molecules. This method is particularly valuable for creating tricyclic indoles, which are important in the synthesis of natural products.

Key Findings

- Recent studies have demonstrated a mild and environmentally friendly approach to activate this compound derivatives for decarboxylative cyclization reactions. This process facilitates the formation of six-, seven-, and eight-membered ring structures, crucial for synthesizing ergot alkaloid precursors .

- The mechanism involves generating α-amino radicals via reductive decarboxylation, allowing for intramolecular trapping and subsequent cyclization . This method enhances the efficiency of synthesizing complex natural products compared to traditional multistep processes.

Pharmacological Applications

Therapeutic Potential

this compound has been investigated for its potential as a disease-modifying adjunctive therapy (this compound) , particularly in osteoarthritis. The compound exhibits properties that may suppress inflammatory pathways, making it a candidate for managing chronic inflammatory conditions.

Clinical Insights

- A study highlighted the efficacy of LithoLexal® Joint , a multi-mineral complex containing this compound, which demonstrated significant improvements in symptoms and functionality in patients with knee osteoarthritis. It was found to reduce reliance on nonsteroidal anti-inflammatory drugs by up to 50% .

- Mechanistic research suggests that this compound can inhibit key inflammatory mediators such as nuclear factor kappa-B and interleukin-1β, contributing to its therapeutic effects .

Case Studies

Mécanisme D'action

2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole exerts its effects by inhibiting the activity of CK2. CK2 is involved in the phosphorylation of various substrates, including proteins that regulate cell growth and survival. By inhibiting CK2, the compound disrupts these phosphorylation events, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound competes with ATP for binding to the active site of CK2, thereby preventing the phosphorylation of CK2 substrates .

Comparaison Avec Des Composés Similaires

Composés similaires

TBB (4,5,6,7-tétrabromo-benzotriazole) : Un autre inhibiteur de la CK2 avec une structure similaire, mais une puissance et une sélectivité différentes.

CX-4945 (Silmitasertib) : Un inhibiteur puissant et sélectif de la CK2 avec des applications cliniques en thérapie anticancéreuse.

Unicité

Le 2-Diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole est unique en raison de sa forte affinité et de sa sélectivité pour la CK2. Il possède une structure chimique distincte qui lui permet de rivaliser efficacement avec l'ATP pour la liaison au site actif de la CK2. Cette propriété unique en fait un outil précieux pour étudier la fonction de la CK2 et développer de nouveaux agents thérapeutiques .

Activité Biologique

DMAT (N,N-Dimethyl-4-aminobenzamide) is a small molecule that has garnered attention for its biological activity, primarily as a potent inhibitor of casein kinase 2 (CK2). This compound has been studied extensively for its effects on various cell types, particularly in cancer research. The following sections summarize the key findings related to the biological activity of this compound, including its mechanism of action, effects on different cell types, and relevant case studies.

This compound functions primarily as an inhibitor of CK2, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. The compound exhibits an IC50 value of approximately 130 nM against CK2, indicating its potency in inhibiting this enzyme . In addition to CK2, this compound also inhibits other kinases such as PIM1 and PIM2, with varying IC50 values ranging from 0.097 μM to 1.6 μM .

In Vitro Studies

-

Cell Proliferation and Apoptosis :

- This compound has been shown to induce apoptosis in antiestrogen-resistant breast cancer cells (MCF-7) more effectively than in their parental counterparts. The induction of cell death is mediated by caspase activation .

- In H295R cells, treatment with this compound at concentrations of 100 μM significantly increased apoptosis and decreased aldosterone release into culture supernatants .

- Tumor Growth Inhibition :

Case Study: TBG-DMAT Nanocapsule

A notable study investigated the delivery of this compound via a tenfibgen (TBG) nanocapsule to target prostate cancer cells specifically. The results indicated that TBG-DMAT effectively entered cancer cells and inhibited their proliferation. The study also highlighted the potential for targeted therapy using nanoencapsulation to enhance the delivery of CK2 inhibitors like this compound to malignant tissues .

Comparative Biological Activity

The following table summarizes the IC50 values of this compound against various kinases:

| Kinase | IC50 Value (μM) |

|---|---|

| CK2 | 0.13 |

| PIM1 | 0.148 |

| PIM2 | 1.6 |

| PIM3 | 0.097 |

| HIPK2 | 0.37 |

| DYRK1a | 0.41 |

| DYRK2 | 0.35 |

| PKD1 | 0.18 |

| CDK2 | 0.64 |

Propriétés

IUPAC Name |

4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPJGDQJLTYWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416119 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749234-11-5 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.